Kadsulignan C
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Overview
Description
Kadsulignan C is a spirobenzofuranoid dibenzocyclooctadiene lignan that can be isolated from the plant Kadsura oblongifolia . This compound belongs to the class of lignans, which are phenylpropanoid dimers known for their diverse biological activities . This compound has a molecular formula of C31H30O11 and a molecular weight of 578.56 g/mol .
Preparation Methods
Kadsulignan C can be isolated from the plant Kadsura oblongifolia . The extraction process typically involves using organic solvents such as acetone or ethyl acetate . The plant material is dried and ground before being subjected to solvent extraction. The extract is then purified using chromatographic techniques such as silica gel column chromatography .
Chemical Reactions Analysis
Kadsulignan C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can undergo intramolecular radical spirocyclisation reactions in aromatic nuclei, which mimic key steps in its biosynthesis . Common reagents used in these reactions include dichloroaluminum hydride and lithium aluminum hydride . The major products formed from these reactions include other dibenzocyclooctadiene lignans .
Scientific Research Applications
Kadsulignan C has been studied for its cytotoxic activities against various human tumor cell lines . It has shown significant antiproliferative effects, making it a potential candidate for cancer treatment . Additionally, this compound has been evaluated for its antioxidant activities, contributing to its potential use in treating oxidative stress-related diseases . Its unique structure also makes it a valuable compound for studying the biosynthesis of complex lignans .
Mechanism of Action
The mechanism of action of Kadsulignan C involves its interaction with molecular targets and pathways related to its cytotoxic and antioxidant activities. It is believed to exert its effects through the inhibition of specific enzymes and signaling pathways involved in cell proliferation and oxidative stress . The exact molecular targets and pathways are still under investigation, but studies suggest that it may involve the PI3K-Akt and MAPK signaling pathways .
Comparison with Similar Compounds
Kadsulignan C is similar to other dibenzocyclooctadiene lignans such as kadsurain A, kadsurain B, and kadsuphilin A . These compounds share a similar core structure but differ in their functional groups and biological activities . This compound is unique due to its spirobenzofuranoid structure, which contributes to its distinct biological properties . Other similar compounds include kadsulignan A and B, which also possess cytotoxic and antioxidant activities .
Properties
Molecular Formula |
C31H30O11 |
---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
[(1S,12R,13S,14R,15S)-15-acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] benzoate |
InChI |
InChI=1S/C31H30O11/c1-15-23(42-29(34)17-9-7-6-8-10-17)18-11-21-24(40-14-39-21)26-22(18)31(13-38-26)19(28(30(15,3)35)41-16(2)32)12-20(36-4)25(37-5)27(31)33/h6-12,15,23,28,35H,13-14H2,1-5H3/t15-,23+,28-,30+,31-/m0/s1 |
InChI Key |
OBZPUOIODMKKHB-HHRHCBRPSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=C(C5=O)OC)OC)[C@@H]([C@]1(C)O)OC(=O)C)OCO3)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C(C1(C)O)OC(=O)C)OCO3)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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